molecular formula C5H4Cl2N2 B6159267 2-chloro-6-(chloromethyl)pyrazine CAS No. 1196151-43-5

2-chloro-6-(chloromethyl)pyrazine

Cat. No.: B6159267
CAS No.: 1196151-43-5
M. Wt: 163
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-6-(chloromethyl)pyrazine is an organic compound with the molecular formula C5H4Cl2N2 It belongs to the class of pyrazines, which are heterocyclic aromatic organic compounds containing a six-membered ring with two nitrogen atoms at positions 1 and 4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-6-(chloromethyl)pyrazine typically involves the chlorination of 2-methylpyrazine. One common method is the reaction of 2-methylpyrazine with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction proceeds under controlled conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The chlorination reaction is carefully monitored to prevent over-chlorination and formation of unwanted by-products.

Chemical Reactions Analysis

Types of Reactions

2-chloro-6-(chloromethyl)pyrazine undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the compound can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding pyrazine derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of pyrazine derivatives with different functional groups.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyrazine derivatives, while oxidation reactions can produce pyrazine N-oxides.

Scientific Research Applications

2-chloro-6-(chloromethyl)pyrazine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various pyrazine derivatives, which are important in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a building block for drug development.

    Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 2-chloro-6-(chloromethyl)pyrazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-6-methylpyrazine: Similar in structure but with a methyl group instead of a chloromethyl group.

    2-chloro-5-(chloromethyl)pyrimidine: Contains a pyrimidine ring instead of a pyrazine ring.

    2-chloro-6-(chloromethyl)pyridine: Contains a pyridine ring instead of a pyrazine ring.

Uniqueness

2-chloro-6-(chloromethyl)pyrazine is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct chemical and biological properties. Its chloromethyl group allows for further functionalization, making it a versatile intermediate in organic synthesis.

Properties

CAS No.

1196151-43-5

Molecular Formula

C5H4Cl2N2

Molecular Weight

163

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.